N-methyl-N'-phenylethanediamide

Description

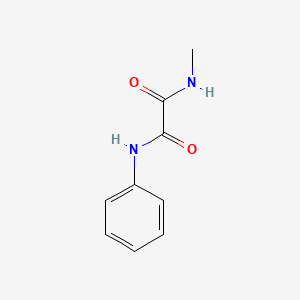

N-Methyl-N'-phenylethanediamide is an ethanediamide derivative featuring a methyl group and a phenyl substituent on the two nitrogen atoms of the ethanediamide backbone. Its molecular formula is C₉H₁₀N₂O₂ (molecular weight: 178.19 g/mol). The methyl and phenyl substituents likely confer moderate lipophilicity and stability, balancing solubility and reactivity for diverse applications.

Properties

CAS No. |

10605-18-2 |

|---|---|

Molecular Formula |

C9H10N2O2 |

Molecular Weight |

178.19 g/mol |

IUPAC Name |

N-methyl-N'-phenyloxamide |

InChI |

InChI=1S/C9H10N2O2/c1-10-8(12)9(13)11-7-5-3-2-4-6-7/h2-6H,1H3,(H,10,12)(H,11,13) |

InChI Key |

KTSOVCJVQFKJOK-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C(=O)NC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methyl-N’-phenylethanediamide can be synthesized through several methods. One common approach involves the N-methylation of amides using methylating agents such as phenyl trimethylammonium iodide. This method is known for its high yields and functional group tolerance . Another method involves the direct reductive N-methylation of nitro compounds, which is more straightforward and avoids the need for pre-preparation of NH-free amines .

Industrial Production Methods

In industrial settings, the production of N-methyl-N’-phenylethanediamide often involves the use of catalytic systems and methylating reagents such as methanol, dimethyl carbonate, or formaldehyde. These methods are chosen for their efficiency, cost-effectiveness, and scalability .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N’-phenylethanediamide undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the amide into corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents to convert the amide into amines or other reduced forms.

Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halides or other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Halides like iodomethane or bromomethane are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

N-methyl-N’-phenylethanediamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds and heterocycles.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

Industry: It is used in the production of dyes, perfumes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-methyl-N’-phenylethanediamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

N-(1,3-Benzodioxol-5-ylmethyl)-N′-Phenylethanediamide

- CAS Number : 351370-34-8

- Molecular Formula : C₁₆H₁₄N₂O₄

- Molecular Weight : 298.298 g/mol

- Key Substituents : A benzodioxolylmethyl group (electron-rich aromatic system) and a phenyl group.

- Functional Groups : Ethanediamide core with a benzodioxole moiety.

Comparison : The benzodioxol substituent increases molecular weight and polarity compared to N-methyl-N'-phenylethanediamide, which may enhance solubility in polar solvents but reduce membrane permeability. The additional oxygen atoms in the benzodioxol ring could also influence redox properties or metabolic stability.

N-[2-Hydroxy-1,1-Bis(hydroxymethyl)ethyl]-N′-Phenylethanediamide

- CAS Number : 61206-72-2

- Molecular Formula : C₁₂H₁₆N₂O₅

- Molecular Weight : 268.27 g/mol

- Key Substituents : Hydroxyl and bis(hydroxymethyl) groups.

- Functional Groups : Ethanediamide with multiple alcohol groups.

- Properties/Applications: Discontinued commercially, likely due to challenges in synthesis or stability.

Comparison : The hydroxyl substituents render this compound more hydrophilic than this compound, favoring applications in aqueous environments. However, the reduced stability may limit its utility compared to the methyl-phenyl variant.

N,N′-Diacetyl-1,4-Phenylenediamine

- CAS Number : 140-50-1

- Molecular Formula : C₁₀H₁₂N₂O₂

- Molecular Weight : 192.22 g/mol

- Key Substituents : Two acetyl groups on a phenylenediamine backbone.

- Functional Groups : Diamide with acetylated amines.

Comparison : The acetyl groups reduce basicity and reactivity compared to the methyl and phenyl groups in this compound. This makes the diacetyl derivative more stable but less nucleophilic, limiting its use in reactions requiring amine participation.

N,N′-Diphenylethanimidamide

- CAS Number : 621-09-0

- Molecular Formula : C₁₄H₁₄N₂

- Molecular Weight : 210.28 g/mol

- Key Substituents : Two phenyl groups.

- Functional Groups : Ethanimidamide (a conjugated amidine).

- Properties/Applications : Structural data suggest high lipophilicity due to dual phenyl substituents, favoring applications in organic synthesis or as a ligand in coordination chemistry .

Comparison: The ethanimidamide functional group differs fundamentally from ethanediamide, offering greater resonance stabilization and basicity.

Data Table: Structural and Functional Comparison

Key Research Findings and Trends

- Substituent Effects : Electron-donating groups (e.g., methyl) enhance stability, while electron-withdrawing groups (e.g., acetyl) reduce reactivity .

- Polarity vs. Lipophilicity: Polar substituents (e.g., hydroxyl, benzodioxol) improve solubility but may compromise bioavailability, whereas non-polar groups (e.g., phenyl) favor membrane permeability .

- Functional Group Diversity : Ethanediamides are versatile intermediates, but substitutions like ethanimidamide () or guanidine () introduce distinct reactivity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.